molecular formula C25H40N7O20P3S B1251649 (3S)-3-Carboxy-3-hydroxypropanoyl-CoA

(3S)-3-Carboxy-3-hydroxypropanoyl-CoA

Cat. No.: B1251649
M. Wt: 883.6 g/mol
InChI Key: HJQWLHMLMCDAEL-ZTGLTYRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-carboxy-3-hydroxypropanoyl-CoA is a 3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the 3-carboxy group of (3S)-3-carboxy-3-hydroxypropanoic acid. It derives from a (S)-malic acid and a butyryl-CoA. It is a conjugate acid of a this compound(5-).

Scientific Research Applications

1. Biosynthesis of 3-Hydroxypropionic Acid

The compound is pivotal in the biosynthesis of 3-hydroxypropionic acid (3-HP), a platform chemical with numerous applications. Research demonstrates that cyanobacteria can be engineered to produce 3-HP directly from CO2, which offers a sustainable alternative to petroleum-based processes (Wang et al., 2016).

2. Metabolic Engineering in Yeast

Studies have focused on metabolic engineering in Saccharomyces cerevisiae to enhance the production of 3-HP. By increasing the availability of malonyl-CoA and improving NADPH supply, researchers achieved significantly higher 3-HP production (Chen et al., 2014).

3. Enzymatic Studies

Enzymatic studies related to the stereochemistry of the enoyl-CoA hydratase reaction offer insights into the biochemical transformations involving 3-hydroxyacyl-CoA derivatives, which are relevant to the metabolism of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA (Willadsen & Eggerer, 1975).

4. Production of Biodegradable Polymers

Research on the biosynthetic pathway for poly(3-Hydroxypropionate) in recombinant Escherichia coli sheds light on the use of this compound in producing biodegradable thermoplastics (Wang et al., 2012).

5. Engineering Microbial Cell Factories

Further advances in metabolic engineering have been made in Methylobacterium extorquens AM1, demonstrating the potential of engineered microbial cell factories to produce 3-HP from alternative carbon feedstocks like methanol (Yang et al., 2017).

Properties

Molecular Formula

C25H40N7O20P3S

Molecular Weight

883.6 g/mol

IUPAC Name

(2S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C25H40N7O20P3S/c1-25(2,19(37)22(38)28-4-3-14(34)27-5-6-56-15(35)7-12(33)24(39)40)9-49-55(46,47)52-54(44,45)48-8-13-18(51-53(41,42)43)17(36)23(50-13)32-11-31-16-20(26)29-10-30-21(16)32/h10-13,17-19,23,33,36-37H,3-9H2,1-2H3,(H,27,34)(H,28,38)(H,39,40)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43)/t12-,13+,17+,18+,19-,23+/m0/s1

InChI Key

HJQWLHMLMCDAEL-ZTGLTYRUSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@@H](C(=O)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O

Synonyms

coenzyme A, malyl-
malyl-CoA
malyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-Carboxy-3-hydroxypropanoyl-CoA
Reactant of Route 2
(3S)-3-Carboxy-3-hydroxypropanoyl-CoA
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(3S)-3-Carboxy-3-hydroxypropanoyl-CoA
Reactant of Route 4
(3S)-3-Carboxy-3-hydroxypropanoyl-CoA
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
(3S)-3-Carboxy-3-hydroxypropanoyl-CoA

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